molecular formula C29H31NO4 B8120832 4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate

4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate

Cat. No.: B8120832
M. Wt: 457.6 g/mol
InChI Key: CFFZVWPQYGJXPB-IMVLJIQESA-N
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Description

4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino-oxoethoxy group and a phenyl pivalate moiety. Its molecular structure suggests that it could be involved in a variety of chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate involves its interaction with specific molecular targets. The amino-oxoethoxy group may interact with enzymes or receptors, modulating their activity. The phenyl pivalate moiety could enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

[4-[(E)-1-[4-(2-amino-2-oxoethoxy)phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4/c1-5-25(20-9-7-6-8-10-20)27(21-11-15-23(16-12-21)33-19-26(30)31)22-13-17-24(18-14-22)34-28(32)29(2,3)4/h6-18H,5,19H2,1-4H3,(H2,30,31)/b27-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFZVWPQYGJXPB-IMVLJIQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCC(=O)N)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCC(=O)N)\C2=CC=C(C=C2)OC(=O)C(C)(C)C)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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